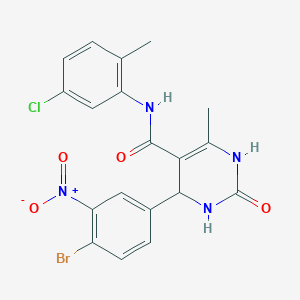
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as BDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BDP is a beta-adrenergic receptor agonist, which means that it activates the beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels, and are involved in regulating various physiological processes.
作用机制
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride works by activating the beta-adrenergic receptors in the body. When these receptors are activated, they stimulate various physiological processes, such as increasing heart rate and dilating blood vessels. This can lead to improved cardiac function and increased oxygen delivery to the tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. For example, this compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase, which can help protect cells from oxidative damage. Additionally, this compound has been shown to reduce the expression of pro-inflammatory cytokines, which can help reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using 1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is that it is a well-characterized compound that has been extensively studied. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of using this compound in lab experiments is that it can be difficult to control the dose and timing of administration, which can affect the results of the experiment.
未来方向
There are several potential future directions for research on 1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is in the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to better understand the mechanisms of action of this compound and how it interacts with other compounds in the body. Finally, there is a need for more studies to determine the optimal dosing and timing of this compound administration in order to maximize its therapeutic potential.
合成方法
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves using enzymes to catalyze the reaction. One of the most common methods for synthesizing this compound is through the reaction of 3-methyl-1-piperidinol with 1-(1,3-benzodioxol-5-yloxy)-2-propanone.
科学研究应用
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular and respiratory diseases. Studies have shown that this compound can improve cardiac function and reduce inflammation in the lungs. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases, such as cancer and neurodegenerative disorders.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-12-3-2-6-17(8-12)9-13(18)10-19-14-4-5-15-16(7-14)21-11-20-15;/h4-5,7,12-13,18H,2-3,6,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPARGEHDZSFVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5149449.png)

![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5149461.png)
![5-(1,2-oxazinan-2-ylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5149473.png)
![4-[phenyl(phenylthio)acetyl]morpholine](/img/structure/B5149485.png)
![2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5149487.png)
![4-[(3-methylcyclopentyl)amino]cyclohexanol](/img/structure/B5149495.png)
![2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5149514.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide](/img/structure/B5149515.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5149528.png)
![N-{2-[(4-methylphenyl)thio]ethyl}methanesulfonamide](/img/structure/B5149536.png)
![5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5149539.png)
![3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5149541.png)
